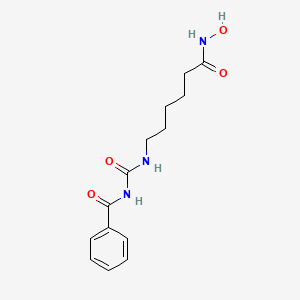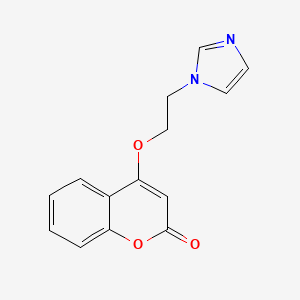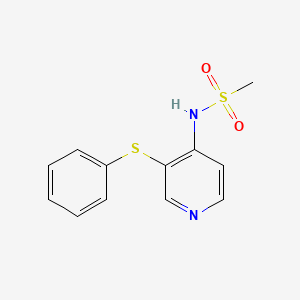
UNII-2OJV8MB11B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 6-(3-Benzoyl-ureido)-hexanoic acid hydroxyamide involves several steps, including the formation of the benzoyl-ureido group and the attachment of the hexanoic acid hydroxyamide moiety. The specific synthetic routes and reaction conditions are typically proprietary and may vary depending on the desired purity and yield. Industrial production methods often involve high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) for the determination and validation of the compound .
Chemical Reactions Analysis
6-(3-Benzoyl-ureido)-hexanoic acid hydroxyamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6-(3-Benzoyl-ureido)-hexanoic acid hydroxyamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Investigated for its potential as an anticancer agent due to its HDAC inhibitory activity.
Industry: Utilized in the development of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 6-(3-Benzoyl-ureido)-hexanoic acid hydroxyamide involves the inhibition of histone deacetylase enzymes. This inhibition leads to the accumulation of acetylated histones, which can alter gene expression and induce cell cycle arrest or apoptosis in cancer cells. The compound also affects other molecular targets and pathways, including the PI3K-AKT-mTOR pathway and various receptor tyrosine kinases .
Comparison with Similar Compounds
6-(3-Benzoyl-ureido)-hexanoic acid hydroxyamide can be compared with other HDAC inhibitors, such as:
Vorinostat: Another HDAC inhibitor used in cancer treatment.
Romidepsin: A cyclic peptide that inhibits HDAC enzymes.
Panobinostat: A potent HDAC inhibitor with broad-spectrum activity.
The uniqueness of 6-(3-Benzoyl-ureido)-hexanoic acid hydroxyamide lies in its dual inhibitory activity on both HDAC and PI3K pathways, offering a more comprehensive approach to disrupting oncogenic signaling networks .
Properties
CAS No. |
851365-34-9 |
|---|---|
Molecular Formula |
C14H19N3O4 |
Molecular Weight |
293.32 g/mol |
IUPAC Name |
N-[[6-(hydroxyamino)-6-oxohexyl]carbamoyl]benzamide |
InChI |
InChI=1S/C14H19N3O4/c18-12(17-21)9-5-2-6-10-15-14(20)16-13(19)11-7-3-1-4-8-11/h1,3-4,7-8,21H,2,5-6,9-10H2,(H,17,18)(H2,15,16,19,20) |
InChI Key |
VQLQZMGNGMOMPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=O)NCCCCCC(=O)NO |
Key on ui other cas no. |
851365-34-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[4-(Aminomethyl)anilino]-2-oxoacetic acid](/img/structure/B3063999.png)





![4-[[5-Bromo-2-[(4-chlorophenyl)methoxy]phenyl]methyl]morpholine](/img/structure/B3064047.png)
